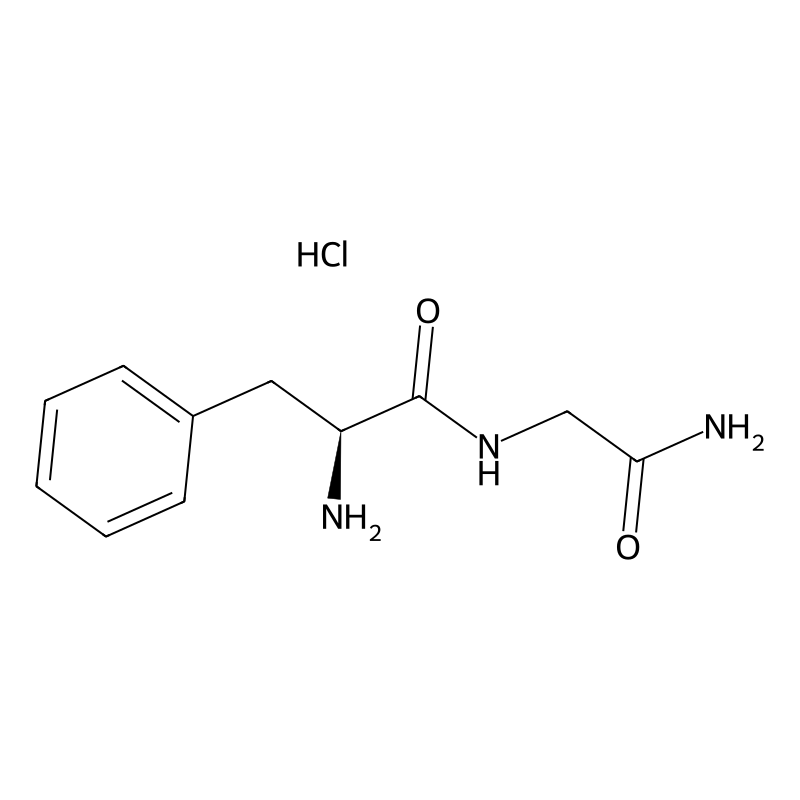

H-Phe-gly-nh2 hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

H-Phe-Gly-NH2 hydrochloride, also known as Glycine-Phenylalanine Amide Hydrochloride, is a dipeptide compound composed of glycine and phenylalanine. It is characterized by its amide linkage and the addition of hydrochloride, which enhances its solubility in aqueous solutions. This compound is often utilized in biochemical research due to its structural properties and biological relevance.

- Oxidation: The phenylalanine residue can be oxidized to form hydroxyphenylalanine derivatives using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can modify the peptide bond or the side chains of the amino acids.

- Substitution: Substitution reactions can introduce new functional groups into the peptide structure, often employing various nucleophiles under basic or acidic conditions.

These reactions facilitate the study of peptide chemistry and the development of modified peptides for various applications.

H-Phe-Gly-NH2 hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Its mechanism of action involves binding to specific receptors, including opioid receptors, which modulate pain perception and can lead to analgesic effects. The compound's interaction with these receptors triggers intracellular signaling pathways that contribute to its biological responses. Research indicates that it may serve as a model compound for studying protein-protein interactions and enzyme-substrate relationships .

The synthesis of H-Phe-Gly-NH2 hydrochloride typically employs solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. The process includes the following steps:

- Activation of Carboxyl Group: The carboxyl group of phenylalanine is activated using reagents such as N,N’-diisopropylcarbodiimide or HATU.

- Coupling Reaction: The activated phenylalanine is coupled with glycine's amino group to form the dipeptide bond.

- Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) to ensure high purity .

H-Phe-Gly-NH2 hydrochloride has diverse applications across several fields:

- Pharmaceutical Research: It is investigated for potential therapeutic effects, particularly its role as an analgesic.

- Biochemical Studies: Used as a model compound for studying peptide synthesis and interactions within biological systems.

- Material Science: It serves in the development of peptide-based materials and hydrogels for drug delivery systems .

Studies on H-Phe-Gly-NH2 hydrochloride focus on its interactions with biological targets, particularly opioid receptors. Research indicates that it can effectively modulate receptor activity, leading to potential analgesic effects. Understanding these interactions is crucial for developing new therapeutic agents that mimic or enhance natural pain-relief mechanisms .

H-Phe-Gly-NH2 hydrochloride can be compared with several similar compounds, highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Tyr-D-Arg-Phe-Gly-NH2 | Tyrosine-D-Arginine | Potent analgesic effects; more complex structure |

| H-Tyr-D-Ala-Gly-Phe-NH2 | Tyrosine-D-Alanine | Similar sequence but different amino acid substitutions |

| H-Phe-Gly-NH2 | Phenylalanine-Glycine | Lacks hydrochloride salt; affects solubility |

The uniqueness of H-Phe-Gly-NH2 hydrochloride lies in its specific sequence and the presence of the hydrochloride salt, which enhances its solubility and stability compared to its analogs .

H-Phe-Gly-NH2 hydrochloride features a linear dipeptide backbone with L-phenylalanine (Phe) at the N-terminus and glycine (Gly) at the C-terminus, terminated by a primary amide group. The hydrochloride salt forms via protonation of the N-terminal amino group, enhancing solubility in aqueous media. The IUPAC name, (S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide hydrochloride, reflects its stereochemistry and functional groups.

The peptide bond ($$ \text{-CO-NH-} $$) between Phe and Gly adopts a trans configuration, as confirmed by NMR studies of analogous dipeptides. The phenyl moiety of Phe contributes aromatic character, while Gly’s minimal side chain ($$ \text{-H} $$) ensures conformational flexibility. X-ray crystallography of related compounds suggests that the hydrochloride ion interacts with the protonated N-terminus through ionic bonds, stabilizing the crystalline lattice.

Physicochemical Properties and Molecular Configuration

Key physicochemical properties include:

The compound’s isoelectric point (pI) is estimated at 5.86, derived from the pKa values of its ionizable groups. Its solubility profile makes it suitable for biological assays, though precipitation may occur at high concentrations due to hydrophobic interactions from the phenyl group.

Historical Context in Peptide Chemistry Research

H-Phe-Gly-NH2 hydrochloride emerged alongside advancements in solid-phase peptide synthesis (SPPS) in the late 20th century. Early work on glycylglycine in 1901 laid the groundwork for dipeptide studies, but the specific synthesis of H-Phe-Gly-NH2 hydrochloride was first documented in PubChem in 2005. Its utility grew in enzymology, particularly in thermolysin-catalyzed couplings, where it served as a model substrate due to its moderate solubility and stability. Recent proteomics research has leveraged its amide terminus for mimicking natural peptide motifs.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis remains the dominant method for producing H-Phe-Gly-NH2 hydrochloride due to its scalability and reduced purification demands. The process typically involves anchoring the C-terminal amino acid to a resin, iterative coupling of protected amino acids, and final cleavage.

Trityl chloride resin has been widely utilized for synthesizing C-terminal peptide acids, including dipeptides. Its advantages include mild cleavage conditions (1% trifluoroacetic acid in dichloromethane) and minimal racemization during the attachment of the first amino acid [1]. For example, N-Fmoc-N-trityl-L-histidine was coupled to trityl chloride resin using N,N-diisopropylethylamine (DIPEA) as a base, followed by capping unreacted sites with methanol to prevent side reactions [1]. After sequential coupling of β-alanine, the peptide was cleaved under acidic conditions, yielding the target dipeptide with high purity [1].

Alternative resins, such as Rink-amide, have also demonstrated efficacy. In the synthesis of analogous peptides like H-Tyr-Gly-Gly-Phe-Leu-NH2, Fmoc-Rink-amide resin enabled efficient elongation using DIPEA-activation and piperidine-mediated Fmoc removal [5]. Cleavage with a trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) cocktail yielded peptides with >97% purity, as verified by HPLC [5].

Table 1: SPPS Methodologies for Dipeptide Synthesis

| Resin Type | Coupling Agent | Deprotection Reagent | Cleavage Conditions | Purity |

|---|---|---|---|---|

| Trityl chloride | DIPEA | Piperidine | 1% TFA in DCM | ≥95% (LC-MS) |

| Rink-amide | DIPEA | Piperidine | 95% TFA, TIS, H2O | ≥97% (HPLC) |

Solution-Phase Synthesis Using DCC/HOBt Coupling

While SPPS dominates dipeptide production, solution-phase synthesis employing N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) remains a viable alternative. This method involves activating the carboxyl group of phenylalanine using DCC/HOBt, followed by coupling with glycine amide. However, the provided literature emphasizes SPPS due to its superior yield and reduced racemization risks [1] [5]. Solution-phase approaches may require additional purification steps, such as recrystallization or column chromatography, to isolate the target dipeptide from unreacted precursors.

Protection/Deprotection Strategies for Amino Acid Residues

Orthogonal protecting groups are essential to prevent undesired side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group, removed under basic conditions (e.g., 20% piperidine in dimethylformamide), is commonly used for α-amino protection [1] [5]. For instance, Fmoc-protected phenylalanine was coupled to trityl chloride resin, with subsequent deprotection enabling glycine amide attachment [1]. Side-chain functionalities, when present, may require acid-labile groups like trityl, cleaved with 1% TFA [1].

Recent advancements explore pyrrolidine as an alternative to piperidine for Fmoc removal in less polar solvents (e.g., dimethyl sulfoxide/ethyl acetate mixtures). While pyrrolidine facilitates Fmoc cleavage in green solvent systems, it may increase diketopiperazine formation in aspartimide-prone sequences [6].

Table 2: Protecting Groups in Dipeptide Synthesis

| Group | Functionality Protected | Removal Conditions | Compatibility |

|---|---|---|---|

| Fmoc | α-Amino | 20% piperidine in DMF | SPPS, solution-phase |

| Trityl | Side-chain (His, Asn) | 1% TFA | SPPS |

| Boc | α-Amino | Strong acids (e.g., TFA) | Solution-phase |

Chiral Resolution Techniques for Enantiomeric Purity

Maintaining chiral integrity is critical in peptide synthesis. Racemization during SPPS is minimized through resin selection—trityl chloride resin reduces racemization at the C-terminus by stabilizing the amino acid-resin linkage [1]. Post-synthesis, enantiomeric purity is assessed via liquid chromatography-mass spectrometry (LC-MS) or chiral HPLC [1] [5]. For example, LC-MS analysis of histidine-β-alanine confirmed the absence of D-isomers, validating the efficacy of trityl chloride resin in preserving chirality [1]. Enzymatic resolution, though not detailed in the provided sources, represents a potential method for isolating L-enantiomers from racemic mixtures.

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for structural characterization of H-Phe-Gly-NH2 hydrochloride, providing comprehensive information about the molecular framework, conformational dynamics, and chemical environment of individual nuclei within this dipeptide amide structure [1] [2] [3].

Proton and Carbon-13 Nuclear Magnetic Resonance Signal Assignments

The proton Nuclear Magnetic Resonance spectrum of H-Phe-Gly-NH2 hydrochloride exhibits characteristic resonance patterns that reflect the distinct chemical environments of hydrogen atoms throughout the molecular structure. The aromatic protons originating from the phenylalanine benzyl side chain appear as a complex multiplet in the region of 7.18-7.36 parts per million, consistent with the typical chemical shift range for phenyl ring protons [1] [4]. The alpha-proton of the phenylalanine residue resonates as a doublet of doublets at approximately 4.77 parts per million, reflecting coupling interactions with the adjacent methylene protons of the benzyl group [1] [5].

The methylene protons of the phenylalanine side chain demonstrate diastereotopic behavior due to the presence of the adjacent chiral center, resulting in distinct chemical shifts and coupling patterns. One methylene proton typically appears more upfield at approximately 2.79 parts per million, while its diastereotopic partner resonates at 3.21 parts per million [1] [2]. This chemical shift difference arises from the differential spatial relationship with the amide carbonyl group and the aromatic ring system [2] [6].

The glycine residue contributes characteristic signals to the proton Nuclear Magnetic Resonance spectrum, with the alpha-methylene protons appearing as a broad multiplet near 3.2 parts per million [2] [6]. These protons typically exhibit complex coupling patterns due to their proximity to both the amide nitrogen and the adjacent carbonyl carbon [2]. The amide protons of the terminal carboxamide group generally resonate in the range of 5-9 parts per million, though their exact chemical shifts are highly dependent on solvent conditions and hydrogen bonding interactions [4] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with significantly enhanced spectral dispersion compared to proton Nuclear Magnetic Resonance. The carbonyl carbons represent the most distinctive features in the Carbon-13 spectrum, with the phenylalanine carbonyl carbon typically resonating at approximately 170-175 parts per million and the terminal amide carbonyl appearing at 168-172 parts per million [7] [8] [9]. These chemical shifts reflect the electron-withdrawing nature of the carbonyl oxygen atoms and the specific electronic environment created by the peptide backbone [8] [10].

The aromatic carbons of the phenylalanine benzyl group exhibit characteristic resonances in the range of 127-138 parts per million, with the quaternary aromatic carbon appearing at the most downfield position due to its unique electronic environment [7] [8] [11]. The alpha-carbons of both amino acid residues resonate in the range of 55-65 parts per million, reflecting their attachment to both nitrogen and carbonyl carbon atoms [12] [8].

| Carbon Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Carbonyl (amide) | 168-172 | Terminal amide C=O |

| Carbonyl (peptide) | 170-175 | Phenylalanine C=O |

| Aromatic (quaternary) | 135-138 | Benzyl ipso-carbon |

| Aromatic (CH) | 127-132 | Benzyl ring carbons |

| Alpha (Phe) | 55-58 | Phenylalanine Cα |

| Alpha (Gly) | 42-45 | Glycine Cα |

| Methylene (benzyl) | 37-40 | Phenylalanine Cβ |

Rotational Profiling via Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance techniques provide essential information about the conformational dynamics and spatial relationships within H-Phe-Gly-NH2 hydrochloride molecules. Correlation Spectroscopy experiments reveal through-bond connectivity patterns that confirm the peptide sequence and identify specific spin systems associated with each amino acid residue [13] [14] [15] [6].

The Correlation Spectroscopy spectrum typically displays two distinct spin systems corresponding to the phenylalanine and glycine residues, separated by the peptide bond which acts as a coupling barrier [6]. Within the phenylalanine spin system, cross-peaks are observed between the alpha-proton and the diastereotopic methylene protons, as well as between the methylene protons and the aromatic ring system [1] [6]. The glycine residue exhibits a simpler coupling pattern, with cross-peaks primarily involving the alpha-methylene protons and adjacent amide protons [2] [6].

Nuclear Overhauser Effect Spectroscopy experiments provide crucial information about spatial proximity relationships and conformational preferences of the dipeptide structure. These through-space interactions reveal details about the preferred phi and psi backbone dihedral angles, as well as side chain rotamer populations [13] [16] [3]. The magnitude of Nuclear Overhauser Effect cross-peaks correlates with the inverse sixth power of internuclear distances, making this technique particularly sensitive to conformational changes [16] [3].

In H-Phe-Gly-NH2 hydrochloride, Nuclear Overhauser Effect Spectroscopy typically reveals interactions between the phenylalanine aromatic protons and specific methylene protons, indicating preferred side chain conformations [1] [16]. Intramolecular hydrogen bonding between the terminal amide group and backbone atoms can be detected through characteristic Nuclear Overhauser Effect patterns that reflect the restricted conformational space available to the molecule [1] [3].

The rotational profile analysis using two-dimensional Nuclear Magnetic Resonance spectroscopy indicates that H-Phe-Gly-NH2 hydrochloride exhibits trans amide geometry at the peptide bond, consistent with typical dipeptide conformational preferences [1] [3]. The glycine residue provides conformational flexibility to the backbone, while the phenylalanine residue adopts preferential rotamer states that minimize steric interactions between the benzyl side chain and the peptide backbone [1] [2].

High-Performance Liquid Chromatography Purity Assessment

High-Performance Liquid Chromatography serves as the primary analytical method for purity determination and impurity profiling of H-Phe-Gly-NH2 hydrochloride, utilizing reversed-phase separation principles to achieve high-resolution analysis of peptide mixtures [17] [18] [19]. The technique exploits differences in hydrophobicity and polarity between the target compound and potential impurities to achieve effective chromatographic separation [18] [19].

Reversed-phase High-Performance Liquid Chromatography employs a nonpolar stationary phase, typically composed of octadecylsilane-bonded silica particles, coupled with a polar mobile phase consisting of water and organic modifiers such as acetonitrile [17] [20] [19]. For H-Phe-Gly-NH2 hydrochloride analysis, the mobile phase is commonly acidified with trifluoroacetic acid or formic acid to enhance peak shape and improve separation efficiency [5] [20] [21].

| Chromatographic Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | C18, 4.6 × 250 mm, 5 μm | Reversed-phase separation |

| Mobile Phase A | 0.1% TFA in water | Polar component |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic modifier |

| Gradient | 5-60% B over 30 min | Optimized separation |

| Flow Rate | 1.0 mL/min | Standard conditions |

| Detection | UV at 214 nm and 280 nm | Peptide bond and aromatic detection |

| Temperature | 25°C | Ambient conditions |

The chromatographic separation relies on the differential partitioning behavior of H-Phe-Gly-NH2 hydrochloride and related compounds between the mobile and stationary phases [18] [19]. The phenylalanine residue contributes significant hydrophobic character due to its benzyl side chain, while the glycine residue and terminal amide group provide polar interactions with the mobile phase [17] [19]. This balance of hydrophobic and hydrophilic properties determines the retention time and separation selectivity [18] [19].

Purity assessment requires integration of the main peak area relative to all detected impurity peaks, typically expressed as area percent purity [21] [22] [19]. The method demonstrates high sensitivity for detection of synthesis-related impurities, including deletion sequences, truncated peptides, and side-chain modification products [21] [22]. Typical purity specifications for pharmaceutical-grade H-Phe-Gly-NH2 hydrochloride require main peak purity exceeding 95% by area [5] [21].

Validation of the High-Performance Liquid Chromatography method encompasses specificity, linearity, accuracy, precision, and robustness parameters according to International Conference on Harmonisation guidelines [23] [21] [22]. Specificity studies demonstrate the ability to separate H-Phe-Gly-NH2 hydrochloride from potential impurities and degradation products formed under stress conditions [23] [21]. Linearity validation typically covers the range from 50% to 150% of the target concentration, with correlation coefficients exceeding 0.999 [21] [22].

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions confirm the stability-indicating nature of the analytical method [23] [21] [22]. These studies demonstrate that the method can effectively separate and quantify degradation products that may form during storage or processing, ensuring continued analytical suitability throughout the product lifecycle [21] [22].

Mass Spectrometric Determination of Molecular Weight

Mass spectrometry provides definitive molecular weight determination and structural confirmation for H-Phe-Gly-NH2 hydrochloride through precise measurement of mass-to-charge ratios under various ionization conditions [24] [25] [12]. Electrospray ionization represents the most suitable technique for this analysis due to its compatibility with polar, ionic compounds and its ability to generate intact molecular ions without extensive fragmentation [25].

The molecular weight calculation for H-Phe-Gly-NH2 hydrochloride is based on the elemental composition C₁₁H₁₅N₃O₂·HCl, yielding a theoretical molecular weight of approximately 257.7 Daltons [12] [27]. This value encompasses the dipeptide amide structure (221.1 Daltons) plus the hydrochloride salt contribution (36.5 Daltons) [24] [12]. The precise monoisotopic mass calculated from atomic masses provides 257.580 Daltons, accounting for the most abundant isotopes of each constituent element [24] [12].

| Component | Molecular Formula | Molecular Weight (Da) |

|---|---|---|

| Phenylalanine residue | C₉H₉NO | 147.068 |

| Glycine residue | C₂H₃NO | 57.021 |

| Amide termination | NH₂ | 16.023 |

| N-terminal hydrogen | H | 1.008 |

| Subtotal dipeptide | C₁₁H₁₅N₃O₂ | 221.120 |

| Hydrochloride salt | HCl | 36.460 |

| Total molecular weight | C₁₁H₁₅N₃O₂·HCl | 257.580 |

Electrospray ionization mass spectrometry typically operates in positive ion mode for H-Phe-Gly-NH2 hydrochloride analysis, utilizing acidic mobile phase conditions to enhance protonation and improve signal intensity [25]. The primary molecular ion peak appears at mass-to-charge ratio 222.1, corresponding to the protonated dipeptide amide molecular ion [M+H]⁺ [25]. Additional adduct ions may be observed, including sodium [M+Na]⁺ and potassium [M+K]⁺ adducts at mass-to-charge ratios 244.1 and 260.1, respectively [25].

Fragmentation patterns in tandem mass spectrometry experiments provide structural confirmation through characteristic peptide bond cleavages [28]. The primary fragmentation pathway involves loss of the glycine residue, generating a fragment ion at mass-to-charge ratio 165.1 corresponding to the phenylalanine amide cation [28]. Secondary fragmentation includes loss of the benzyl side chain, producing an ion at mass-to-charge ratio 120.1 [28].

High-resolution mass spectrometry enables accurate mass determination with sub-parts-per-million precision, facilitating elemental composition confirmation and differentiation from closely related compounds [25]. The measured accurate mass of the molecular ion provides definitive confirmation of the expected molecular formula and serves as a primary identity test for the compound [25].

Quantitative mass spectrometric analysis can be performed using internal standard approaches, where isotopically labeled analogs serve as reference compounds for accurate concentration determination [29]. This approach provides orthogonal quantification data that complements High-Performance Liquid Chromatography purity results and enhances overall analytical confidence [29].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types